Tedizolid Pyrophosphate Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

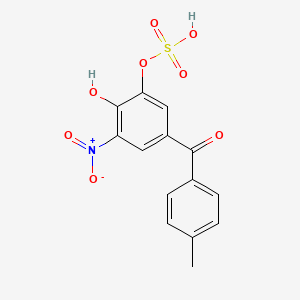

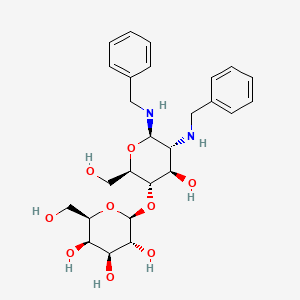

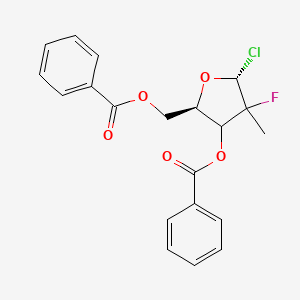

Tedizolid pyrophosphate ester is a prodrug of the active compound tedizolid, which belongs to the oxazolidinone class of antibiotics. It is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . This compound is known for its enhanced potency and favorable pharmacokinetic profile compared to its predecessor, linezolid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tedizolid pyrophosphate ester involves multiple steps, starting from the key intermediate compounds. One of the key intermediates is prepared through a series of reactions involving aryl groups and substituted aryl groups . The reaction conditions are carefully controlled to avoid the formation of impurities and ensure high purity of the final product. The process typically involves moderate reaction temperatures and avoids the use of strong acidic reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste generation . The final product is obtained in the form of tablets and intravenous vials, ensuring good bioavailability and stability .

Analyse Chemischer Reaktionen

Types of Reactions

Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . These reactions are crucial for its activation and degradation in biological systems.

Common Reagents and Conditions

Hydrolysis: Neutral, acidic, and alkaline conditions are used to study the hydrolytic stability of this compound.

Photolysis: Photolytic conditions are used to evaluate the compound’s stability under light exposure.

Major Products Formed

The major product formed from the hydrolysis of this compound is tedizolid, the active compound . Other degradation products are identified using advanced chromatographic and spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

Wirkmechanismus

Tedizolid pyrophosphate ester is converted to its active form, tedizolid, by phosphatase enzymes in the body . Tedizolid exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, which is essential for bacterial translation . The compound’s high affinity for the ribosomal subunit and its ability to overcome resistance mechanisms make it a potent antibiotic .

Vergleich Mit ähnlichen Verbindungen

Tedizolid pyrophosphate ester is compared with other oxazolidinones, such as linezolid:

Linezolid: Tedizolid is more potent and has a better safety profile compared to linezolid.

Other Oxazolidinones: Tedizolid’s unique structure and enhanced activity against resistant pathogens set it apart from other compounds in the same class.

List of Similar Compounds

- Linezolid

- Radezolid

- Contezolid

This compound stands out due to its improved pharmacokinetics, reduced side effects, and higher potency against resistant bacterial strains .

Eigenschaften

Molekularformel |

C17H17FN6O9P2 |

|---|---|

Molekulargewicht |

530.3 g/mol |

IUPAC-Name |

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1 |

InChI-Schlüssel |

PVIASTLQSNHOKD-LBPRGKRZSA-N |

Isomerische SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F |

Kanonische SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)

![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)

![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)

![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)